molecular formula C10H14N2O2 B2450034 4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid CAS No. 650603-96-6

4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid

Cat. No.: B2450034
CAS No.: 650603-96-6
M. Wt: 194.234
InChI Key: QWSJZJQYRJNMSC-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 650603-96-6 . It has a molecular weight of 194.23 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c13-10(14)9-7-5-3-1-2-4-6-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid . The country of origin is UA .

Scientific Research Applications

1. Functionalization Reactions

4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, a related compound to the one , has been studied for its potential in functionalization reactions. These reactions involve converting the compound into various derivatives, such as esters or amides, through reactions with alcohols or N-nucleophiles (Yıldırım, Kandemirli, & Demir, 2005).

2. Synthesis of Novel Ligands

Research has been conducted on developing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, which are structurally similar to the specified compound. These ligands, containing the triazole moiety, have applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

3. Cytotoxicity Evaluation

Compounds similar to 4,5,6,7,8,9-Hexahydro-1H-Cycloocta[c]pyrazole-3-Carboxylic Acid have been synthesized and tested for their cytotoxicity against various cancer cells. This research highlights the potential application of such compounds in developing anticancer drugs (Nagarapu et al., 2010).

4. Nonlinear Optical Properties

Some pyrazole derivatives, related to the compound , have been examined for their nonlinear optical properties. These properties are significant in the development of materials for optoelectronics (Tamer et al., 2015).

Properties

IUPAC Name

4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)9-7-5-3-1-2-4-6-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSJZJQYRJNMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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